molecular formula C25H28N2O5 B11150593 N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11150593
M. Wt: 436.5 g/mol
InChI Key: DVRMGQPMBDXFIA-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a dihydroisoquinoline core fused with a 3,4,5-trimethoxyphenyl group and a cyclohexyl carboxamide substituent. The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore in medicinal chemistry, often associated with microtubule disruption and anticancer activity . The compound’s synthesis likely involves cyclocondensation and carboxamide coupling steps, analogous to methods reported for related quinoline and naphthyridine derivatives .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C25H28N2O5/c1-30-21-13-17(14-22(31-2)23(21)32-3)27-15-20(18-11-7-8-12-19(18)25(27)29)24(28)26-16-9-5-4-6-10-16/h7-8,11-16H,4-6,9-10H2,1-3H3,(H,26,28)

InChI Key

DVRMGQPMBDXFIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by functionalization to introduce the cyclohexyl and trimethoxyphenyl groups.

    Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Carboxamide Derivatives

The carboxamide group in the target compound is substituted with a cyclohexyl group. A closely related analog, N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide (), replaces the cyclohexyl with a 2-methylpropyl (isobutyl) group. Key differences include:

  • Steric Effects : The bulky cyclohexyl group may hinder binding to flat hydrophobic pockets compared to the smaller isobutyl substituent.
Table 1: Substituent Comparison
Compound Name Carboxamide Substituent Estimated logP Potential Impact on Bioactivity
N-cyclohexyl-...-carboxamide Cyclohexyl ~4.5 Enhanced tissue penetration
N-(2-methylpropyl)-...-carboxamide () Isobutyl ~3.8 Improved solubility

Core Structure Variations: Isoquinoline vs. Quinoxaline and Naphthyridine

The dihydroisoquinoline core distinguishes the target compound from analogs with quinoxaline or naphthyridine backbones. For example:

  • 3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl] quinoxaline 1,4-di-N-oxide derivatives () feature a quinoxaline di-N-oxide core.
  • N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides () utilize a naphthyridine scaffold, which may confer distinct electronic properties due to extended conjugation.
Key Observations:
  • The dihydroisoquinoline core in the target compound provides rigidity, which may stabilize binding conformations.
  • Quinoxaline di-N-oxide derivatives () are often associated with redox-mediated mechanisms, unlike the non-oxidized isoquinoline system .

Role of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl group is a critical pharmacophore shared across all compared compounds. Evidence from quinoxaline derivatives () suggests this group enhances binding to tubulin or kinase targets via hydrophobic and π-π stacking interactions. However, its positioning relative to the core structure (e.g., fused vs. appended) may modulate potency.

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